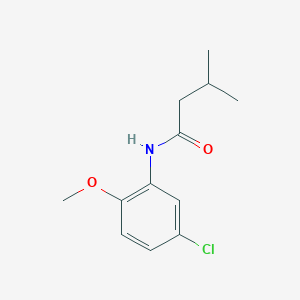![molecular formula C27H25FN2O2S B332635 10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B332635.png)
10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with the molecular formula C27H25FN2O2S and a molecular weight of 460.6 g/mol. This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of 10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-[2-(4-FLUOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include other benzodiazepines with different substituents. These compounds may have similar core structures but differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H25FN2O2S |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
5-[2-(4-fluorophenyl)acetyl]-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25FN2O2S/c1-27(2)15-20-25(22(31)16-27)26(23-8-5-13-33-23)30(21-7-4-3-6-19(21)29-20)24(32)14-17-9-11-18(28)12-10-17/h3-13,26,29H,14-16H2,1-2H3 |
InChI-Schlüssel |
SOEJNSCNNDTEER-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)F)C5=CC=CS5)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)F)C5=CC=CS5)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B332552.png)
![3-bromo-5-(4-bromophenyl)-N-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332556.png)

![METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B332560.png)
![Ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332562.png)
![methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B332563.png)
![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332564.png)
![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B332565.png)
![4-bromo-N-(4-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332566.png)
![Ethyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B332567.png)

![N-[4-(diethylamino)phenyl]heptanamide](/img/structure/B332572.png)
![Methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B332575.png)
![2-(4-Chloro-2-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B332576.png)
